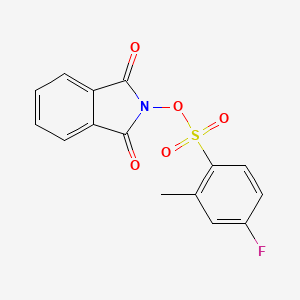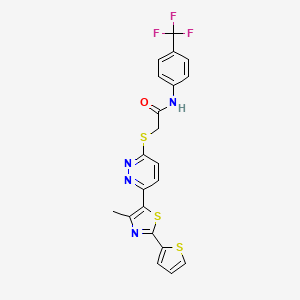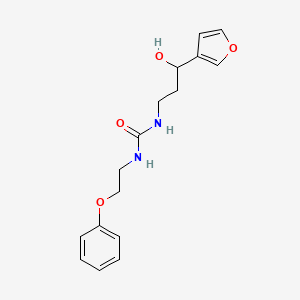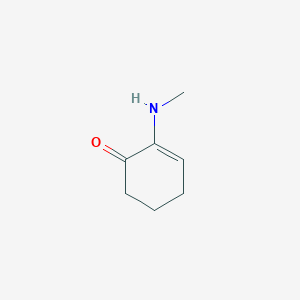
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide" often involves intricate steps, including cyclizations and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, Kumar et al. (2012) described a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, a process that might share similarities with the synthesis pathways for the given compound by involving intramolecular cyclization and functional group modifications (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure analysis of such compounds typically involves various spectroscopic and crystallographic techniques to determine their configuration and conformation. Rajarajeswari et al. (2020) utilized single crystal X-ray diffraction to investigate the molecular structure of a related compound, showcasing how detailed molecular geometry can be elucidated (Rajarajeswari et al., 2020).
Chemical Reactions and Properties
Compounds with a similar structure can undergo a range of chemical reactions, including but not limited to cyclization, nucleophilic substitution, and functional group transformations. The reactivity often depends on the specific functional groups present in the molecule. For example, Kovalenko et al. (2007) discussed approaches to synthesizing compounds that involve cyclization and nucleophilic substitution, which could be relevant to understanding the chemical behavior of the target compound (Kovalenko et al., 2007).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have synthesized a variety of compounds with structural similarities, exploring their biological activities, including anticancer and anti-inflammatory effects. For instance, a novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating a structure-activity relationship crucial for medicinal chemistry applications (Rahmouni et al., 2016). Similarly, other research focused on the modification of pyrimidine compounds to enhance oral bioavailability and achieve selective inhibition of transcription factors, underscoring the potential for therapeutic application in treating diseases related to transcriptional dysregulation (Palanki et al., 2000).
Antimicrobial and Antitumor Applications
Compounds within the pyrimidine and thiazole families have shown significant antimicrobial and antitumor activities. Enaminones derived from these compounds were used to synthesize substituted pyrazoles with demonstrated cytotoxic effects against human cancer cell lines and antimicrobial properties (Riyadh, 2011). This highlights the potential of these compounds in developing new anticancer and antimicrobial therapies.
Molluscicidal Properties
Research into thiazolopyrimidines has also revealed their potential as molluscicides, indicating their use in controlling snail populations that act as intermediaries in the transmission of schistosomiasis (El-bayouki & Basyouni, 1988). This demonstrates the diverse applications of these compounds beyond their therapeutic uses, contributing to public health efforts in endemic regions.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-18(27-20(23-13)15-5-3-2-4-6-15)19(26)21-9-10-24-12-22-16(11-17(24)25)14-7-8-14/h2-6,11-12,14H,7-10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBFDBBKTBQCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)


![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)
![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)
![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)


